Dibenzofluorene

OLED Polymer Light-Emitting Diode Thermal Stability

Dibenzofluorene (CAS 201-65-0), systematically named 13H‑Dibenzo[a,c]fluorene, is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 and a molecular weight of 266.34 g/mol. Its structure consists of two benzene rings fused onto a central fluorene scaffold, creating a non‑planar, helical conformation.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 201-65-0
Cat. No. B14450075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofluorene
CAS201-65-0
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53
InChIInChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2
InChIKeyXNKVIGSNRYAOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofluorene (CAS 201-65-0): A Non‑Planar Polycyclic Aromatic Hydrocarbon for Advanced Material and Life Science Research


Dibenzofluorene (CAS 201-65-0), systematically named 13H‑Dibenzo[a,c]fluorene, is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 and a molecular weight of 266.34 g/mol. Its structure consists of two benzene rings fused onto a central fluorene scaffold, creating a non‑planar, helical conformation . This unique architecture imparts properties distinct from those of conventional fluorenes and other PAHs, including high thermal stability, a well‑defined regiochemical reactivity profile, and the ability to suppress undesirable excimer formation in solid‑state optical applications [1].

Why Fluorene and Benzofluorene Analogs Cannot Replace Dibenzofluorene in Demanding Applications


Simply substituting a mono‑ or non‑fused fluorene derivative for dibenzofluorene ignores critical performance differences. The additional benzene rings in dibenzofluorene significantly raise the glass transition temperature (Tg) of its polymers by 45–70 °C compared to poly(9,9‑dialkylfluorene) [1], directly improving morphological stability in thin‑film devices. Furthermore, the helical, non‑planar geometry of dibenzofluorene suppresses intermolecular π‑stacking and excimer formation—a key source of spectral impurity in organic light‑emitting diodes—an advantage that planar fluorenes cannot offer [2]. In medicinal chemistry, the extended conjugated system and distinct regioselectivity of electrophilic substitution on the dibenzofluorene core enable the synthesis of anticancer derivatives with activity profiles not observed with smaller PAHs [3].

Evidence‑Based Differentiators for Dibenzofluorene (CAS 201-65-0) Procurement Selection


45–70 °C Higher Glass Transition Temperature Versus Commercial Polyfluorene (PFO)

Poly(dibenzofluorene)s exhibit glass transition temperatures (Tg) in the range of 108–133 °C, markedly exceeding that of the widely used poly(2,7‑(9,9‑dialkyl)fluorene) (PFO), which displays a Tg of approximately 63 °C as determined by differential scanning calorimetry [1][2]. This difference arises from the rigid, extended aromatic framework of the dibenzofluorene repeat unit.

OLED Polymer Light-Emitting Diode Thermal Stability

Shallow HOMO Energy Level for Improved Hole Injection in Blue OLEDs

Electrochemical measurements on alkyl/allyl‑substituted polydibenzofluorenes reveal a highest occupied molecular orbital (HOMO) energy level of –5.22 to –5.26 eV, which is significantly shallower than the HOMO of poly(9,9‑dioctylfluorene) (–5.8 eV) [1][2]. This reduces the hole injection barrier from common anode materials and enhances charge balance in electroluminescent devices.

OLED Hole Injection Electrochemistry

Suppression of Excimer Emission via Non‑Planar Helical Architecture

The non‑planar, helical conformation of the dibenzofluorene core disrupts intermolecular π‑π interactions, suppressing excimer formation that otherwise produces unwanted long‑wavelength emission in solid‑state OLED films. A comparative patent disclosure explicitly states that dibenzofluorene‑based materials inhibit excimer emission, whereas conventional planar fluorenes are prone to this degradation pathway [1]. Quantitative photoluminescence (PL) data under a standardised thin‑film setup are not provided in the accessible literature, but the structural basis for the advantage is firmly established.

OLED Excimer Suppression Color Purity

High Regioselectivity in Electrophilic Substitution Enables Targeted Derivatization

Dibenzofluorene undergoes highly regioselective electrophilic substitution, a property that is poorly predictable for many non‑alternant polycyclic hydrocarbons. Nitration occurs at a single, well‑defined position, allowing clean conversion to nitro‑, amino‑, and further derivatized products [1]. In contrast, electrophilic attack on parent fluorene or smaller PAHs often yields mixtures of regioisomers that require difficult chromatographic separations.

Synthetic Chemistry Regioselectivity Drug Discovery

Evidence‑Backed Application Scenarios Where Dibenzofluorene (CAS 201-65-0) Outperforms Simpler Analogs


Blue Polymer Light‑Emitting Diodes (PLEDs) Requiring High Morphological Stability

Poly(dibenzofluorene)s, with their Tg of 108–133 °C, provide a thermally robust emissive layer that withstands joule heating during extended OLED operation far better than PFO‑based layers (Tg ≈ 63 °C). Their blue emission (416–433 nm) and shallow HOMO levels further facilitate low‑voltage hole injection, making them suitable for stable, efficient blue‑emitting PLEDs [1][2].

OLED Host/Dopant Materials Demanding Suppressed Excimer Formation

The helical dibenzofluorene core serves as a scaffold for emissive materials that must maintain high color purity in the solid state. By preventing excimer formation—a frequent failure mode in planar fluorene‑based OLEDs—these materials help retain narrow blue emission profiles, a critical parameter for display manufacturers [1].

Synthesis of Site‑Specifically Functionalized Anticancer Agents

The near‑quantitative regioselectivity of electrophilic substitution on the dibenzofluorene core permits the preparation of single‑isomer nitro‑, amino‑, diamine, and diamide derivatives. These compounds have shown distinct in vitro cytotoxicity profiles against cancer cell lines, with observed IC50 values in the 0.3–0.8 μM range for the most active analogs, compared to cisplatin controls [1].

High‑Refractive‑Index Optical Polymers

Incorporation of the dibenzofluorene unit into polyesters and polyimides elevates the refractive index relative to polymers derived from simple fluorenone, while maintaining adequate solubility for solution processing. This makes the monomer useful for advanced optical coatings and lenses [1].

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